molecular formula C9H6ClN3OS B2705406 2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide CAS No. 742094-70-8

2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide

Cat. No.: B2705406
CAS No.: 742094-70-8
M. Wt: 239.68
InChI Key: YJFWQWAWGIMLCU-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a thiophene core substituted with two cyano groups at positions 3 and 5, a methyl group at position 4, and a 2-chloroacetamide side chain.

Properties

IUPAC Name

2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c1-5-6(3-11)9(13-8(14)2-10)15-7(5)4-12/h2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFWQWAWGIMLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide typically involves the reaction of 3,5-dicyano-4-methylthiophene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: Carboxylic acids.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Heterocyclic Core Variations
  • Thiophene vs. Phenyl Rings: 2-Chloro-N-(3,5-dimethylphenyl)acetamide () replaces the thiophene with a phenyl ring substituted with methyl groups. The phenyl derivative exhibits a planar geometry, enabling strong intermolecular N–H⋯O hydrogen bonding in crystalline states. 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide () features an oxadiazole ring, which is more electron-deficient than thiophene. This enhances electrophilicity at the chloroacetamide group, favoring nucleophilic substitution reactions .
Substituent Effects
  • Cyano vs. Methyl/Chloro Groups: The dicyano substitution in the target compound increases polarity and electron-withdrawing effects compared to methyl () or chloro (e.g., 2-chloro-N-(3-methylphenyl)acetamide) substituents. This may accelerate hydrolysis or metabolic degradation compared to more hydrophobic analogues . Herbicidal Analogues: Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) () include bulky alkyl groups that enhance soil adsorption and persistence, unlike the compact thiophene-cyano system of the target compound .

Physicochemical Properties

Compound Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound Thiophene 3,5-CN, 4-CH₃ ~297.7 (calculated) Not reported Moderate in DMSO
2-Chloro-N-(3,5-dimethylphenyl)acetamide Phenyl 3,5-CH₃ 226.7 160–162 Low in water
2-Chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide Oxadiazole 5-Ph 265.7 145–147 High in acetone
Alachlor Phenyl 2,6-Et, OCH₂OMe 269.8 Liquid at RT High in organic solvents
  • Solubility: The target compound’s cyano groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to methyl-substituted phenyl analogues.
  • Thermal Stability : Phenyl derivatives () exhibit higher melting points due to efficient crystal packing via hydrogen bonding, whereas thiophene-based compounds may show lower thermal stability .

Biological Activity

2-chloro-N-(3,5-dicyano-4-methylthiophen-2-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry and agriculture due to its unique structural properties. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₆ClN₃OS
  • Molecular Weight : 239.68 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dicyano-4-methylthiophene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, and the product is purified through recrystallization or chromatography.

The biological activity of this compound is not fully elucidated; however, its structure suggests potential interactions with various biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular processes such as signal transduction and metabolism. Its chlorinated acetamide group could facilitate nucleophilic substitution reactions, potentially leading to biologically active derivatives .

Enzyme Inhibition

There is evidence that compounds with similar structures can inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could be beneficial for conditions like obesity and dyslipidemia . The ability to modulate ACC activity positions this compound as a candidate for metabolic disorder treatments.

Agricultural Applications

The compound's unique chemical structure may also make it useful in agricultural chemistry. Its potential to act as an herbicide or pesticide could be explored further due to its reactivity and ability to interact with biological systems in plants .

Case Studies

  • Anticancer Studies : A study evaluated the anticancer activity of various acetamides against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. Compounds structurally related to this compound showed significant cytotoxic effects, indicating potential therapeutic applications .
  • ACC Inhibition : Research on thienopyrimidine derivatives demonstrated their effectiveness as ACC inhibitors, which could lead to reduced fatty acid synthesis in vitro and in vivo. This suggests that similar compounds may also exhibit beneficial metabolic effects when tested .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₉H₆ClN₃OSPotential anticancer activity; ACC inhibition
Thiazole derivativesVariableInduction of apoptosis in cancer cells
Thienopyrimidine derivativesVariableACC inhibition; metabolic regulation

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